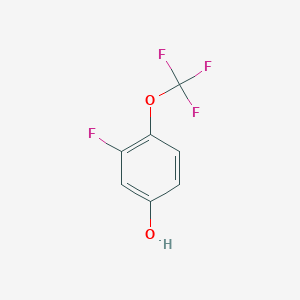
2-((2-Hydroxyphenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Hydroxyphenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)hydrazinecarbothioamide, commonly known as HMT or HMTA, is an organic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. HMTA belongs to the class of Schiff bases and has been synthesized using various methods.
作用機序
The mechanism of action of HMTA is not fully understood, but it is believed to involve the inhibition of various enzymes and the modulation of various signaling pathways. HMTA has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine in the brain. This inhibition leads to an increase in the concentration of acetylcholine, which is a neurotransmitter involved in learning and memory processes. HMTA has also been found to inhibit the activity of tyrosinase, which is involved in the synthesis of melanin in the skin.
Biochemical and Physiological Effects:
HMTA has been found to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant activity, which is believed to be due to its ability to scavenge free radicals and inhibit lipid peroxidation. HMTA has also been found to exhibit anti-inflammatory activity, which is believed to be due to its ability to inhibit the production of pro-inflammatory cytokines. HMTA has been found to exhibit antitumor activity, which is believed to be due to its ability to induce apoptosis in cancer cells.
実験室実験の利点と制限
HMTA has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, HMTA also has some limitations. It is relatively unstable and can degrade over time, which can affect the reproducibility of experiments. Additionally, HMTA has not been extensively studied in vivo, and its safety profile is not fully understood.
将来の方向性
There are several future directions for the study of HMTA. One direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential applications in the treatment of skin disorders such as hyperpigmentation. Additionally, more studies are needed to investigate the safety profile of HMTA and its potential side effects.
合成法
The synthesis of HMTA has been reported using various methods. One of the most common methods involves the condensation reaction between 2-hydroxybenzaldehyde and N-(4-(1-methylethoxy)benzyl)hydrazinecarbothioamide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained in good yield after purification.
科学的研究の応用
HMTA has been extensively studied for its potential applications in medicinal chemistry. It has been reported to possess various biological activities, including antitumor, antimicrobial, antioxidant, and anti-inflammatory properties. HMTA has also been found to exhibit potent inhibitory activity against various enzymes, such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are involved in the pathogenesis of various diseases.
特性
CAS番号 |
186453-53-2 |
|---|---|
分子式 |
C18H21N3O2S |
分子量 |
343.4 g/mol |
IUPAC名 |
1-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-[(4-propan-2-yloxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C18H21N3O2S/c1-13(2)23-16-9-7-14(8-10-16)11-19-18(24)21-20-12-15-5-3-4-6-17(15)22/h3-10,12-13,20H,11H2,1-2H3,(H2,19,21,24)/b15-12+ |
InChIキー |
IAHPFNVWFUGLIS-NTCAYCPXSA-N |
異性体SMILES |
CC(C)OC1=CC=C(C=C1)CNC(=S)NN/C=C/2\C=CC=CC2=O |
SMILES |
CC(C)OC1=CC=C(C=C1)CNC(=S)NNC=C2C=CC=CC2=O |
正規SMILES |
CC(C)OC1=CC=C(C=C1)CNC(=S)NNC=C2C=CC=CC2=O |
同義語 |
Hydrazinecarbothioamide, 2-((2-hydroxyphenyl)methylene)-N-((4-(1-methy lethoxy)phenyl)methyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



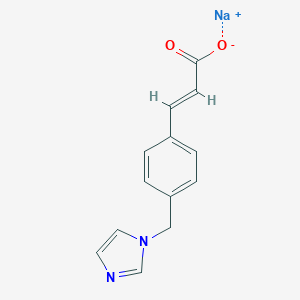


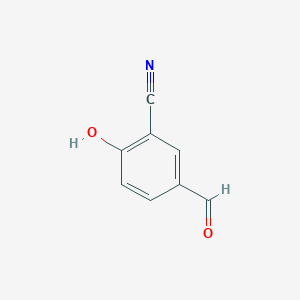
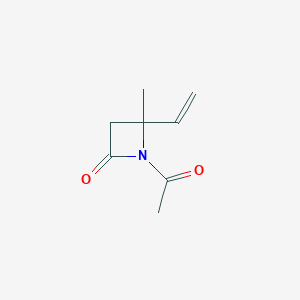
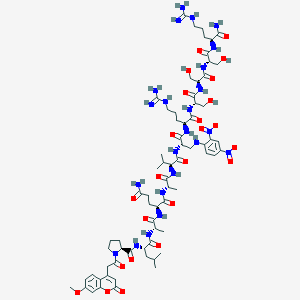


![2-Butylbenzo[d]thiazol-7-ol](/img/structure/B71295.png)
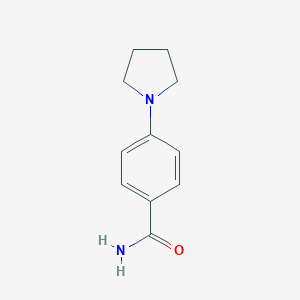

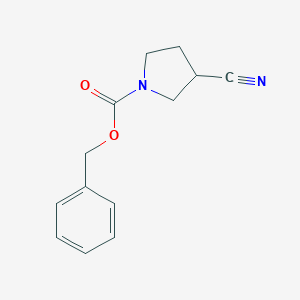
![Methyl 6,6-dimethyl-4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B71301.png)
